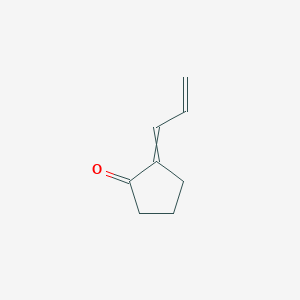

2-(Prop-2-en-1-ylidene)cyclopentan-1-one

Description

Properties

CAS No. |

62716-61-4 |

|---|---|

Molecular Formula |

C8H10O |

Molecular Weight |

122.16 g/mol |

IUPAC Name |

2-prop-2-enylidenecyclopentan-1-one |

InChI |

InChI=1S/C8H10O/c1-2-4-7-5-3-6-8(7)9/h2,4H,1,3,5-6H2 |

InChI Key |

DLHCYZIPJQTERX-UHFFFAOYSA-N |

Canonical SMILES |

C=CC=C1CCCC1=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Aryl/Substituent Variations

(S)-2-(4-Bromophenyl)-2-(prop-1-en-1-yl)cyclopentan-1-one (Compound 2d)

- Molecular Formula : C₁₅H₁₅BrO

- Key Features : Incorporates a bromophenyl group and a prop-1-en-1-yl substituent. The bromine atom enhances electronic effects, influencing reactivity in cross-coupling reactions.

- Synthesis : Prepared via hydroacylation and purified using preparative TLC (90–91% yield) .

- Applications : Serves as a chiral intermediate in pharmaceutical synthesis.

(E)-2-((1H-Indol-2-yl)methylene)cyclopentan-1-one (Compound 24)

- Molecular Formula: C₁₄H₁₁NO

- Key Features : An indole-substituted derivative with demonstrated anti-tubercular activity (MIC: 50 μg/mL) .

- Structural Impact : The indole moiety introduces hydrogen-bonding capabilities and aromatic interactions, enhancing biological activity.

2-(1-Oxopropyl)cyclopentan-1-one (CAS: 7391-48-2)

- Molecular Formula : C₈H₁₂O₂

- Key Features: A propionyl substituent replaces the propenylidene group.

Cyclopentenone and Macrocyclic Derivatives

2-Pentyl-3-methyl-2-cyclopenten-1-one (Dihydrojasmone)

- Molecular Formula : C₁₁H₁₈O

- Key Features: A cyclopentenone derivative with a pentyl chain, imparting floral odor properties.

- Applications : Widely used in fragrances and flavor industries .

2-Heptylidenecyclopentan-1-one

- Regulatory Status : Subject to IFRA standards for safe use in cosmetics (limits vary by product category) .

- Key Differences : The longer heptylidene chain enhances hydrophobicity, affecting volatility and skin permeation.

3-(Prop-2-en-1-yl)cyclopentan-1-one (CAS: 73057-67-7)

- Molecular Formula : C₈H₁₂O

- Key Features: A regioisomer with the propenyl group at the 3-position. This minor structural change alters steric interactions in catalytic reactions .

1-[4-(Prop-1-en-2-yl)cyclopent-1-en-1-yl]ethan-1-one

Comparative Analysis: Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.